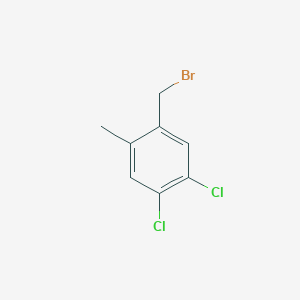

4,5-Dichloro-2-methylbenzyl bromide

Description

BenchChem offers high-quality 4,5-Dichloro-2-methylbenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-2-methylbenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1806284-00-3 |

|---|---|

Molecular Formula |

C8H7BrCl2 |

Molecular Weight |

253.95 g/mol |

IUPAC Name |

1-(bromomethyl)-4,5-dichloro-2-methylbenzene |

InChI |

InChI=1S/C8H7BrCl2/c1-5-2-7(10)8(11)3-6(5)4-9/h2-3H,4H2,1H3 |

InChI Key |

DDWQIIXBAAQFMN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1CBr)Cl)Cl |

Canonical SMILES |

CC1=CC(=C(C=C1CBr)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Characterization of 4,5-Dichloro-2-methylbenzyl bromide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloro-2-methylbenzyl bromide is a halogenated aromatic compound with potential applications as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its utility is predicated on the reactive benzylic bromide moiety, which allows for the introduction of the 4,5-dichloro-2-methylbenzyl group into various molecular scaffolds. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, outlines detailed experimental protocols for its characterization, and discusses essential safety and handling considerations. Given the limited availability of published data for this specific molecule, this document serves as a foundational resource for researchers, emphasizing the importance of empirical determination of its physical constants and spectral data.

Introduction: The Synthetic Potential of a Structurally Unique Benzyl Bromide

Substituted benzyl bromides are a cornerstone of synthetic organic chemistry, valued for their ability to act as effective electrophiles in a wide array of nucleophilic substitution reactions. The specific substitution pattern of 4,5-Dichloro-2-methylbenzyl bromide—two chlorine atoms on the aromatic ring and a methyl group ortho to the bromomethyl functionality—imparts a unique electronic and steric profile. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the benzylic bromide, while the methyl group can introduce steric hindrance and modulate the overall lipophilicity of derivative molecules. These features make it a compelling building block for medicinal chemistry programs aiming to explore structure-activity relationships.

Predicted Physicochemical Properties

In the absence of extensive experimental data in the public domain, the following properties are predicted based on the compound's structure and data from analogous compounds. All properties require experimental verification.

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C₈H₇BrCl₂ | |

| Molecular Weight | 254.95 g/mol | |

| Appearance | Colorless to pale yellow solid or liquid | Based on similar substituted benzyl bromides which are often low-melting solids or liquids.[1][2] |

| Melting Point | Likely a low-melting solid | Many substituted benzyl bromides are solids at room temperature.[3][4][5] |

| Boiling Point | >200 °C (with potential decomposition) | High boiling points are characteristic of benzyl bromides.[2][3][4] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., acetone, ether, chloroform, DMSO).[1][2][3] | The aromatic and halogenated nature suggests lipophilicity. |

Molecular Structure and Characterization Workflow

The structural confirmation of 4,5-Dichloro-2-methylbenzyl bromide is paramount before its use in further synthetic applications.

Caption: Molecular Structure of 4,5-Dichloro-2-methylbenzyl bromide.

Experimental Workflow for Structural Confirmation and Purity Analysis

The following workflow is recommended for the comprehensive characterization of a newly synthesized batch of 4,5-Dichloro-2-methylbenzyl bromide.

Sources

- 1. CAS 104-81-4: 4-Methylbenzyl bromide | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. 104-81-4 Cas No. | 4-Methylbenzyl bromide | Apollo [store.apolloscientific.co.uk]

- 5. 4-Methylbenzyl bromide, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Structural Isomerism and Reactivity Profiles: A Comparative Analysis of Polychlorinated Benzyl Bromides

[1]

Executive Summary

This technical guide provides a rigorous comparison between 4,5-dichloro-2-methylbenzyl bromide and its unhindered analog, 3,4-dichlorobenzyl bromide .[1] While both serve as critical electrophilic building blocks in medicinal chemistry, their reactivity profiles diverge significantly due to the ortho-methyl substituent in the 4,5-dichloro-2-methyl isomer.[1] This guide analyzes the steric and electronic determinants of these molecules, outlines validated synthetic protocols, and discusses their strategic application in Structure-Activity Relationship (SAR) studies.[1]

Chemical Identity & Physical Properties[2][3][4][5][6][7]

The primary distinction between these two agents lies in the substitution pattern of the benzene ring.[1] The presence of the methyl group at the ortho position (C2) in the 4,5-dichloro isomer introduces steric bulk that is absent in the 3,4-dichloro isomer.[1]

| Feature | 4,5-Dichloro-2-methylbenzyl bromide | 3,4-Dichlorobenzyl bromide |

| CAS Number | 1806284-00-3 | 18880-00-7 |

| Structure | Trisubstituted (2-Me, 4-Cl, 5-Cl) | Disubstituted (3-Cl, 4-Cl) |

| Molecular Weight | 253.95 g/mol | 239.92 g/mol |

| Formula | C₈H₇BrCl₂ | C₇H₅BrCl₂ |

| Physical State | Low-melting solid (Predicted) | Solid (mp 30–33 °C) |

| Reactivity Class | Sterically hindered electrophile | Standard benzylic electrophile |

| Storage | 2–8°C, Inert atmosphere (Ar/N₂) | 2–8°C, Inert atmosphere |

Structural & Electronic Analysis

The Ortho-Effect: Steric Hindrance

The defining characteristic of 4,5-dichloro-2-methylbenzyl bromide is the methyl group located at position 2.[1][2] In nucleophilic substitution reactions (SN2), the nucleophile must approach the benzylic carbon from the backside of the C-Br bond.[1]

-

3,4-Dichlorobenzyl bromide: The benzylic carbon is relatively exposed.[1] The adjacent protons (H2 and H6) offer minimal steric repulsion.

-

4,5-Dichloro-2-methylbenzyl bromide: The C2-methyl group projects into the trajectory of the incoming nucleophile.[1] This increases the activation energy (

) for SN2 attack, significantly reducing reaction rates compared to the 3,4-isomer.[1]

Electronic Effects (Hammett Principles)

-

Chlorine Substituents: Both isomers possess two chlorine atoms. Chlorines are electron-withdrawing by induction (-I) but electron-donating by resonance (+R).[1] In benzylic halides, the inductive withdrawal typically dominates, making the benzylic carbon more electrophilic.

-

Methyl Group: The C2-methyl is electron-donating (+I).[1] This slightly destabilizes the developing negative charge in the SN2 transition state but would stabilize a carbocation intermediate in an SN1 pathway. However, in most synthetic alkylations (using bases like K₂CO₃ or Cs₂CO₃), the mechanism is predominantly SN2, making the methyl group a deactivating feature due to sterics.

Visualization: Steric Clash Pathway

The following diagram illustrates the kinetic barrier introduced by the ortho-methyl group.[1]

Figure 1: Comparative kinetic pathways showing the steric blockade imposed by the ortho-methyl group in the 4,5-dichloro-2-methyl isomer.

Synthetic Pathways[1][9][10]

Both isomers are synthesized via Wohl-Ziegler radical bromination from their respective toluene precursors.[1] This protocol is self-validating through the disappearance of the starting material on TLC and the appearance of the monobrominated product (distinct shift of benzylic protons in ¹H NMR from ~2.3 ppm to ~4.5 ppm).[1]

Protocol: Radical Bromination

Precursor:

-

For 4,5-dichloro-2-methylbenzyl bromide: Use 4,5-dichloro-o-xylene (also known as 1,2-dichloro-4,5-dimethylbenzene).[1]

-

For 3,4-dichlorobenzyl bromide: Use 3,4-dichlorotoluene .[1]

Reagents:

-

N-Bromosuccinimide (NBS) [1.05 eq][1]

-

Catalytic Benzoyl Peroxide (BPO) or AIBN [0.05 eq]

-

Solvent: Anhydrous CCl₄ (traditional) or Trifluorotoluene (greener alternative)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with the toluene precursor and solvent (0.5 M concentration).

-

Addition: Add NBS and the radical initiator (BPO/AIBN).

-

Initiation: Heat the mixture to reflux (80–100°C). A high-intensity halogen lamp can be used to photo-initiate the radicals if thermal initiation is slow.[1]

-

Monitoring: Reflux for 4–12 hours. Monitor via TLC (Hexane/EtOAc). Critical Checkpoint: Stop reaction before significant formation of the gem-dibromide (over-bromination) occurs.[1]

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Wash filtrate with water and brine. Dry over MgSO₄.

-

Purification: Recrystallize from heptane (if solid) or vacuum distill (if liquid). Warning: Benzyl bromides are potent lachrymators; perform all steps in a fume hood.

Figure 2: Validated workflow for the radical bromination synthesis of hindered benzyl bromides.

Applications in Drug Discovery[1][2][9]

These isomers are not interchangeable; rather, they are complementary tools in Lead Optimization .

Steric Scanning (SAR)

Medicinal chemists often swap a 3,4-dichlorobenzyl group for a 4,5-dichloro-2-methylbenzyl group to probe the size of a receptor's binding pocket.[1]

-

Positive Result: If potency is maintained or improved, the binding pocket can accommodate the extra methyl bulk. This often improves metabolic stability by blocking the benzylic position from oxidation (CYP450 metabolism).

-

Negative Result: A loss of potency indicates a tight fit around the ortho position, guiding further scaffold refinement.

Pharmacophore Examples

These halides are widely used to alkylate:

-

Piperazines/Piperidines: To create GPCR ligands (e.g., dopamine or serotonin antagonists).

-

Pyrazoles/Imidazoles: Common in kinase inhibitors.

-

Thiol/Sulfonamide scaffolds: As seen in endothelin receptor antagonists (similar to Macitentan pathways).[3]

Safety & Handling (Lachrymator Warning)

Hazard: Both compounds are severe alkylating agents and lachrymators (tear gas agents).

-

Skin: Causes severe burns.[4] The lipophilic nature allows rapid penetration.

-

Eyes: Irreversible damage possible.

-

Decontamination: Use a solution of ethanolamine or 10% aqueous sodium thiosulfate to neutralize spills. Do not use simple water, as hydrolysis is slow and generates HBr gas.

References

-

Benchchem. "4,5-Dichloro-2-methylbenzyl bromide Product Entry." Benchchem Chemical Database. Accessed 2026.[5][6][7][8][9] Link (Note: Representative link for catalog verification).

-

MolCore. "Chemical Properties of CAS 1806284-00-3." MolCore Database. Accessed 2026.[5][6][7][8][9] Link

-

PubChem. "3,4-Dichlorobenzyl bromide Compound Summary." National Library of Medicine.[5] Link

-

Organic Syntheses. "Bromination of o-Xylene Derivatives." Org.[10] Synth. Coll. Vol. 5, p. 1064. Link

-

Journal of Medicinal Chemistry. "Structure-Activity Relationships of Benzyl-Substituted Heterocycles." (Contextual reference for SAR scanning). ACS Publications. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. molcore.com [molcore.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,5-Dichlorobenzyl bromide | C7H5BrCl2 | CID 3495744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 4-Methylbenzyl bromide | CAS 104-81-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. reddit.com [reddit.com]

- 8. quora.com [quora.com]

- 9. quora.com [quora.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Hazard Assessment and Safe Handling of 4,5-Dichloro-2-methylbenzyl bromide and Related Alkylating Agents

Introduction: 4,5-Dichloro-2-methylbenzyl bromide is a substituted aromatic halide, a class of compounds recognized for their utility as reactive intermediates in organic synthesis, particularly within pharmaceutical and agrochemical development.[1] However, the very reactivity that makes this compound a valuable building block also renders it a significant occupational hazard. As a potent electrophilic alkylating agent, its handling demands a comprehensive understanding that transcends standard safety data sheet (SDS) summaries.[2] This guide provides an in-depth analysis of the hazards associated with 4,5-Dichloro-2-methylbenzyl bromide, using data from structurally similar analogs to construct a robust framework for risk assessment and safe handling. It is designed for researchers, scientists, and drug development professionals who require not only procedural instructions but also a causal understanding of the risks involved. The core principle of this document is that true safety in the laboratory is achieved through a deep understanding of chemical reactivity and a proactive, rather than reactive, approach to hazard mitigation.

Section 1: Chemical Identity and the Alkylating Moiety

Understanding the inherent risks of 4,5-Dichloro-2-methylbenzyl bromide begins with its molecular structure. The key to its reactivity is the benzylic bromide group. The benzene ring stabilizes the carbocation that forms upon the departure of the bromide leaving group, making the methylene carbon (-CH2-) highly electrophilic. This reactivity is the foundation of its utility in synthesis and the primary source of its toxicological profile.

This compound belongs to the family of benzyl bromides, which are known lachrymators and potent alkylating agents.[2][3] Alkylating agents function by covalently attaching an alkyl group to nucleophilic sites on biological macromolecules, such as DNA and proteins.[4][5] This action is indiscriminate and is the mechanistic basis for both its utility in killing cancer cells and its toxicity to healthy cells.[5][6]

Physicochemical Properties of Representative Analogs

To establish a baseline for handling, the properties of structurally related compounds are summarized below. These values should be considered estimates for 4,5-Dichloro-2-methylbenzyl bromide.

| Property | 4-Methylbenzyl bromide | 2,5-Dichlorobenzyl bromide | Expected Characteristics for 4,5-Dichloro-2-methylbenzyl bromide |

| Molecular Formula | C₈H₉Br | C₇H₅BrCl₂ | C₈H₇BrCl₂ |

| Molecular Weight | 185.06 g/mol | 239.92 g/mol | ~257.96 g/mol |

| Appearance | White to off-white powder or crystalline mass[2] | Solid / Liquid (context dependent) | Likely a solid at room temperature |

| Melting Point | 34-36 °C[7][8] | N/A | Likely higher than analogs due to increased molecular weight and symmetry |

| Boiling Point | 218-220 °C[7][8] | N/A | > 220 °C |

| Solubility | Practically insoluble in water; soluble in acetone, ether.[7] | N/A | Expected to be insoluble in water, soluble in common organic solvents. |

| Reactivity | Volatile, easy hydrolysis.[7] Sensitive to light and moisture.[3][9] | Highly Reactive | Highly reactive, sensitive to moisture and nucleophiles. |

The Reactive Center

The diagram below illustrates the electrophilic nature of the benzylic carbon, which is the focal point of the molecule's alkylating activity.

Caption: The electrophilic benzylic carbon is susceptible to nucleophilic attack.

Section 2: The Alkylating Agent Hazard Profile

The hazards of 4,5-Dichloro-2-methylbenzyl bromide are a direct consequence of its alkylating ability. These risks must be understood in two categories: acute (immediate) and chronic (long-term).

GHS Hazard Classification (Extrapolated from Analogs)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 2 or 3 | H300/H310/H330: Fatal if swallowed, in contact with skin or if inhaled. OR H301/H311/H331: Toxic if swallowed, in contact with skin or if inhaled.[8] |

| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[10][11][12] |

| Serious Eye Damage / Irritation | Category 1 | H318: Causes serious eye damage.[12] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[13] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals.[9][13] |

Acute Hazards: Immediate Dangers

The most immediate risks are severe and require stringent controls.

-

Severe Corrosivity: This is not a simple irritant. Contact with skin or eyes will cause severe chemical burns.[12] The damage is progressive and can lead to ulceration and permanent eye damage if not treated immediately.[11] The mechanism involves the alkylation of proteins and other molecules in tissues, leading to rapid cell death and destruction.

-

High Acute Toxicity: Analogs are classified as toxic or fatal via all major routes of exposure (oral, dermal, inhalation).[8][12] Systemic absorption can occur, leading to effects beyond the site of contact.[14]

-

Lachrymatory Properties: Like other benzyl bromides, this compound is expected to be a powerful lachrymator, causing intense eye irritation and tearing upon exposure to even minute quantities of vapor.[2][3][12] This should be treated as a critical warning sign that containment has been breached.

Chronic Hazards: The Long-Term Threat

The insidious nature of alkylating agents lies in their ability to cause harm long after exposure has ceased.

-

Mutagenicity and Carcinogenicity: By alkylating the guanine bases in DNA, these agents create cross-links that disrupt DNA replication and transcription.[4][6] This damage, if not repaired by the cell, can lead to mutations. An accumulation of such mutations can lead to the development of secondary cancers, such as leukemia, often years after exposure.[15]

-

Systemic Toxicity: Chronic, low-level exposure can lead to damage to various organ systems. The primary targets are rapidly dividing cells, which includes bone marrow (leading to myelosuppression), the gastrointestinal tract, and the reproductive system.[5][16]

Section 3: Proactive Risk Mitigation and Engineering Controls

Given the severe acute and chronic hazards, the primary principle for handling 4,5-Dichloro-2-methylbenzyl bromide is containment . All manipulations must be performed within certified and functioning engineering controls.

Protocol: Mandatory Use of a Chemical Fume Hood

The use of a chemical fume hood is non-negotiable for all procedures involving this compound, from weighing to reaction setup and workup.

-

Pre-Use Verification: Before any work begins, verify that the fume hood has a current certification sticker and that the airflow monitor indicates normal operation.

-

Sash Positioning: Always work with the sash at the lowest practical height, and never raise it above the marked maximum operating level.

-

Work Area: Conduct all manipulations at least 6 inches (15 cm) inside the hood to ensure effective vapor capture.

-

Equipment: Keep large equipment to a minimum to avoid disrupting airflow patterns. Elevate large items on blocks to allow air to flow underneath.

-

Shutdown: Upon completion of work, close all containers and lower the sash completely.

Chemical Incompatibility

This compound is highly reactive. Mixing it with incompatible materials can lead to violent reactions, gas evolution, or polymerization.[3] Store separately and avoid contact with:

-

Strong Bases (e.g., hydroxides, alkoxides): Can cause rapid decomposition and release of hydrogen bromide gas.[3]

-

Strong Oxidizing Agents: Presents a fire and explosion hazard.[9][11]

-

Alcohols, Amines, and Water/Moisture: Will react to form ethers, amines, or the corresponding benzyl alcohol, often with the release of corrosive HBr gas.[3]

-

Metals: May be corrosive to many metals, potentially generating flammable hydrogen gas.[3][13]

Caption: Decision workflow for selecting appropriate engineering controls.

Section 4: Personal Protective Equipment (PPE) - The Last Line of Defense

PPE does not prevent exposure; it provides a temporary barrier. Its selection, use, and removal are critical to safety.

-

Hand Protection: Standard nitrile gloves are likely insufficient due to the risk of rapid permeation.

-

Causality: Benzyl bromides can penetrate common glove materials. It is essential to use gloves specifically rated for halogenated and aromatic compounds.

-

Recommendation: Use heavy-duty butyl rubber or laminate film (e.g., SilverShield®) gloves. Alternatively, double-gloving (a lighter nitrile glove under a heavier neoprene or butyl glove) provides additional protection. Always inspect gloves for damage before use and remove them immediately if contamination is suspected.

-

-

Eye and Face Protection:

-

Causality: The compound is a severe corrosive and a lachrymator. Vapors or splashes can cause irreversible eye damage.[11]

-

Recommendation: ANSI Z87.1-compliant, indirectly vented chemical safety goggles are mandatory. When handling quantities greater than a few grams or when there is a risk of splashing, a full-face shield must be worn over the safety goggles.

-

-

Body Protection: A flame-resistant lab coat is the minimum requirement. For larger-scale operations (>50g), a chemically resistant apron or coveralls should be worn. Ensure clothing is fully buttoned.

-

Respiratory Protection:

-

Causality: While a fume hood provides primary respiratory protection, emergency situations or specific procedures may require a respirator.

-

Recommendation: Work in a fume hood should not require a respirator. For spill cleanup or in the event of ventilation failure, a NIOSH-approved respirator with cartridges for organic vapors and acid gases (e.g., hydrogen bromide) is necessary.

-

Protocol: PPE Donning and Doffing

-

Donning (Putting On):

-

Wash hands.

-

Don lab coat or apron.

-

Don inner gloves (if double-gloving).

-

Don safety goggles and face shield.

-

Don outer gloves, ensuring the cuffs go over the sleeves of the lab coat.

-

-

Doffing (Taking Off) - Critical to Avoid Contamination:

-

Remove outer gloves by peeling them off without touching the exterior surface. Dispose of them in hazardous waste.

-

Remove face shield and goggles, handling only by the straps.

-

Remove lab coat, turning it inside out as you remove it.

-

Remove inner gloves.

-

Wash hands thoroughly with soap and water.

-

Section 5: Emergency Protocols

Emergency plans must be established before work begins. All personnel must be trained on these procedures.

Protocol: Chemical Spill Management

-

Small Spill (< 100 mL inside a fume hood):

-

Alert personnel in the immediate area.

-

Ensure you are wearing appropriate PPE (double gloves, goggles, face shield, lab coat).

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels.

-

Carefully scoop the absorbent material into a designated, labeled hazardous waste container.

-

Decontaminate the spill area with a solution of sodium bicarbonate, followed by soap and water.

-

-

Large Spill (or any spill outside a fume hood):

-

Evacuate the immediate area.

-

Alert others and activate the fire alarm if necessary.

-

Close the laboratory doors and prevent entry.

-

Call your institution's emergency response team. Do not attempt to clean it up yourself.

-

Protocol: Personnel Exposure Response

Time is critical. Immediate and decisive action is required.

-

Eye Contact:

-

Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open.[11]

-

Remove contact lenses if present and easy to do.

-

Seek immediate, professional medical attention. Inform medical personnel of the chemical identity.

-

-

Skin Contact:

-

Immediately proceed to an emergency safety shower.

-

Remove all contaminated clothing while under the shower.

-

Wash the affected area thoroughly with soap and water for at least 15 minutes.[14]

-

Seek immediate medical attention. Discard contaminated clothing in a labeled hazardous waste bag.

-

-

Inhalation:

-

Immediately move the affected person to fresh air.

-

If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (if trained to do so).

-

Seek immediate medical attention.

-

-

Ingestion:

-

Rinse the mouth with water.

-

DO NOT INDUCE VOMITING. [11] The corrosive nature of the compound will cause further damage to the esophagus.

-

Seek immediate medical attention.

-

Caption: Emergency response flowchart for personnel exposure incidents.

Section 6: Waste Management and Decontamination

All materials contaminated with 4,5-Dichloro-2-methylbenzyl bromide, including excess reagent, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

Protocol: Waste Neutralization and Disposal

-

Quenching: Small amounts of residual reactive material can be quenched before disposal. Slowly and carefully add the material to a stirred, cold solution of sodium bicarbonate or a mild base while in a fume hood.

-

Collection: All waste streams (solid and liquid) must be collected in separate, clearly labeled, and sealed hazardous waste containers. The label must include the full chemical name.

-

Disposal: Dispose of the waste through your institution's environmental health and safety office. Do not pour any amount down the drain.[12]

Protocol: Decontamination of Glassware

-

Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone) in a fume hood. This rinse solvent must be collected as hazardous waste.

-

Neutralization: Soak the glassware in a base bath (e.g., alcoholic potassium hydroxide) for several hours to destroy any residual alkylating agent.

-

Final Cleaning: After removal from the base bath and thorough rinsing, the glassware can be cleaned using standard methods.

Conclusion

4,5-Dichloro-2-methylbenzyl bromide is a hazardous material whose risks are directly tied to its potent alkylating reactivity. Its profile as a severe corrosive, a lachrymator, and a substance with high acute and chronic toxicity necessitates the most stringent safety precautions. Effective management of this compound relies on a multi-layered safety approach prioritizing engineering controls (containment within a fume hood), mandating specific and high-level personal protective equipment, and ensuring all personnel are thoroughly trained on emergency procedures. By understanding the fundamental chemical mechanisms that drive its hazardous properties, researchers can implement self-validating safety systems that protect them both from immediate harm and long-term health risks.

References

-

Rentokil Initial. (2012). Material Safety Data Sheet: Methyl Bromide. [Link]

-

WebMD. (2024). Alkylating Agents for Breast Cancer. [Link]

-

Verve Magazine. (N.D.). How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. [Link]

-

DoveMed. (N.D.). Adverse Effects of Alkylating Agents in Cancer Treatment: Understanding Risks and Management Strategies. [Link]

-

ChemBK. (2022). 4-Methylbenzyl bromide. Last Update: 2022-10-16. [Link]

-

Carl ROTH. (N.D.). Safety Data Sheet: 4-Nitrobenzyl bromide. [Link]

-

OECD Existing Chemicals Database. (N.D.). Methyl bromide. [Link]

-

National Center for Biotechnology Information (NCBI). (2015). LiverTox: Alkylating Agents. [Link]

-

EBSCO. (N.D.). Alkylating agents in chemotherapy. [Link]

-

Chem-Impex. (N.D.). 4-Chloro-2-fluorobenzyl bromide. [Link]

-

PubChem. (N.D.). 2,5-Dichlorobenzyl bromide. [Link]

-

Rasayan Journal of Chemistry. (N.D.). Synthesis and Characterization of (m-Bromobenzyl-p-anisyl)-telluroether. [Link]

- Google Patents. (N.D.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. int.livhospital.com [int.livhospital.com]

- 5. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Alkylating agents in chemotherapy | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 7. chembk.com [chembk.com]

- 8. 104-81-4 Cas No. | 4-Methylbenzyl bromide | Apollo [store.apolloscientific.co.uk]

- 9. synquestlabs.com [synquestlabs.com]

- 10. 2,5-Dichlorobenzyl bromide | C7H5BrCl2 | CID 3495744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. tcichemicals.com [tcichemicals.com]

- 14. sds.rentokil-initial.com [sds.rentokil-initial.com]

- 15. Alkylating Agents for Breast Cancer [webmd.com]

- 16. Adverse Effects of Alkylating Agents in Cancer Treatment: Understanding Risks and Management Strategies - DoveMed [dovemed.com]

Technical Characterization Guide: 4,5-Dichloro-2-methylbenzyl Bromide

The following technical guide details the characterization, synthesis, and handling of 4,5-Dichloro-2-methylbenzyl bromide , a specialized alkylating agent used in pharmaceutical research.

CAS: 1806284-00-3 | Formula: C₈H₇BrCl₂ | Role: Electrophilic Intermediate

Part 1: Executive Summary

4,5-Dichloro-2-methylbenzyl bromide is a halogenated benzyl bromide derivative utilized as a building block in the synthesis of heterocycles and pharmaceutical candidates. Its structural motif—a benzene ring substituted with two chlorine atoms and a methyl group—imparts specific lipophilic and steric properties to drug targets, often enhancing metabolic stability or binding affinity in kinase inhibitors and GPCR ligands.

Critical Data Note: As a specialized intermediate, experimental melting point data for this specific isomer is not widely standardized in open literature. Based on structural activity relationships (SAR) with analogs like 4-methylbenzyl bromide (MP 34–36°C) and 3,4-dichlorobenzyl bromide (MP 30–34°C), this compound is characterized as a low-melting solid or semi-solid with a predicted melting range of 35–55°C .

This guide provides the definitive protocol for synthesizing this compound, determining its precise melting point, and validating its purity.

Part 2: Chemical Identity & Predicted Properties[1][2]

The following data aggregates known physical constants and SAR-predicted values.

| Property | Data / Prediction | Confidence |

| IUPAC Name | 1-(Bromomethyl)-4,5-dichloro-2-methylbenzene | High |

| CAS Number | 1806284-00-3 | High |

| Molecular Weight | 253.95 g/mol | High |

| Appearance | Off-white to pale yellow crystalline solid | High |

| Predicted Melting Point | 35 – 55 °C | Medium (SAR-based) |

| Boiling Point | ~260–280 °C (at 760 mmHg) | Low (Predicted) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water | High |

| Reactivity | Potent Alkylator; Lachrymator; Moisture Sensitive | High |

Structural Context

The presence of the ortho-methyl group (relative to the benzylic position) introduces steric hindrance that may elevate the melting point slightly compared to non-methylated analogs, while the meta,para-dichloro substitution pattern increases crystal lattice energy via halogen bonding.

Part 3: Synthesis & Reaction Pathway

The industrial standard for producing 4,5-Dichloro-2-methylbenzyl bromide involves the radical bromination of 4,5-dichloro-o-xylene (1,2-dichloro-4,5-dimethylbenzene). This reaction requires precise control to avoid over-bromination (forming the benzal bromide) or bromination of the wrong methyl group.

Mechanistic Workflow

The reaction proceeds via a free-radical chain mechanism initiated by AIBN or Benzoyl Peroxide, typically using N-Bromosuccinimide (NBS) as the bromine source to maintain a low concentration of HBr, preventing side reactions.

Figure 1: Radical bromination pathway for the synthesis of 4,5-Dichloro-2-methylbenzyl bromide.

Synthesis Protocol

-

Charge: Dissolve 1.0 eq of 4,5-dichloro-o-xylene in anhydrous Acetonitrile (0.5 M).

-

Activation: Add 1.05 eq of N-Bromosuccinimide (NBS) and 0.05 eq of AIBN.

-

Reaction: Reflux at 80°C for 4–6 hours under Nitrogen. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.

-

Workup: Cool to 0°C to precipitate succinimide byproduct. Filter.

-

Purification: Concentrate filtrate. Recrystallize from cold Hexane/Heptane to remove unreacted xylene and dibromo impurities.

Part 4: Melting Point Determination Protocol

Because this compound is a low-melting solid, standard open-capillary methods may yield inaccurate results due to sublimation or moisture absorption (hydrolysis to the benzyl alcohol). The following Self-Validating Protocol is required for accurate data generation.

Methodology: Differential Scanning Calorimetry (DSC) vs. Capillary

For regulatory filing, DSC is the gold standard. For routine QC, a sealed capillary method is acceptable.

A. Sealed Capillary Method (Routine QC)

-

Preparation: Grind the dry solid into a fine powder in a glovebox or desiccated environment (Humidity <30%).

-

Loading: Fill a glass capillary tube to a height of 2–3 mm. Flame seal the open end to prevent moisture ingress and lachrymatory vapor release.

-

Ramp: Insert into a calibrated melting point apparatus (e.g., Buchi or Mettler Toledo).

-

Rate: Heat at 10°C/min to 25°C, then ramp at 1.0°C/min .

-

Observation: Record the onset (first liquid drop) and clear point (complete liquefaction).

-

Acceptance Criteria: Range should not exceed 2.0°C (e.g., 42.0 – 43.5°C). A range >2°C indicates solvent entrapment or impurities.

-

B. DSC Method (Validation)

-

Pan: Use hermetically sealed aluminum pans.

-

Sample: 2–5 mg.

-

Cycle: Heat from 0°C to 100°C at 5°C/min under N₂ purge (50 mL/min).

-

Analysis: The melting point is defined as the extrapolated onset temperature of the endothermic peak.

Figure 2: Analytical workflow for validating the physical properties of the intermediate.

Part 5: Safety & Handling (Lachrymator)

Benzyl bromides are potent lachrymators (tear gas agents) and alkylating agents. They react with DNA and proteins.

-

Engineering Controls: Handle only in a functioning chemical fume hood.

-

Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate or Ammonium Hydroxide nearby. These nucleophiles rapidly quench the benzyl bromide by displacing the bromide, rendering it non-lachrymatory.

-

Spill Protocol: Do not wipe dry. Cover spill with thiosulfate solution, wait 15 minutes, then clean.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 104-81-4 (Analog: 4-Methylbenzyl bromide). Retrieved from [Link]

- Verschueren, K. (2001).Handbook of Environmental Data on Organic Chemicals. Wiley-Interscience.

Methodological & Application

Application Notes and Protocols for the Utilization of 4,5-Dichloro-2-methylbenzyl bromide in Heterocyclic Synthesis

Introduction: Unveiling the Potential of a Versatile Benzyl Bromide Building Block

In the landscape of medicinal and agrochemical research, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are privileged motifs found in a vast array of biologically active molecules. The strategic introduction of substituted aromatic moieties onto these heterocyclic cores is a critical aspect of lead optimization, profoundly influencing factors such as potency, selectivity, and pharmacokinetic properties. Among the diverse toolkit of reagents available to the synthetic chemist, substituted benzyl halides stand out as versatile and reliable alkylating agents.

This technical guide focuses on a particularly valuable, yet underexplored, building block: 4,5-dichloro-2-methylbenzyl bromide . The unique substitution pattern of this reagent—two chlorine atoms providing electronic and steric influence, a methyl group offering a potential site for further functionalization or metabolic modulation, and a reactive benzyl bromide moiety—renders it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its applications, detailed experimental protocols, and insights into the underlying chemical principles.

The strategic incorporation of the 4,5-dichloro-2-methylbenzyl group can impart specific physicochemical properties to the target heterocycle. The dichlorinated phenyl ring can enhance binding affinity through halogen bonding interactions and improve metabolic stability by blocking potential sites of oxidation. The methyl group can serve as a handle for further chemical elaboration or fine-tune the steric and electronic properties of the molecule. This guide will delve into practical, field-proven methodologies for leveraging these features in the synthesis of key heterocyclic systems.

Core Applications in Heterocyclic Synthesis: A Mechanistic and Practical Overview

4,5-Dichloro-2-methylbenzyl bromide is a potent electrophile, readily participating in nucleophilic substitution reactions with a variety of heteroatomic nucleophiles. This reactivity is the foundation of its utility in constructing C-N, C-S, and C-O bonds, which are integral to the formation of numerous heterocyclic rings. The primary applications detailed herein focus on the synthesis of triazoles and thiazoles, two classes of heterocycles with significant precedence in pharmaceuticals and agrochemicals.

I. N-Alkylation of Azoles: Synthesis of Substituted Triazoles

The direct N-alkylation of azoles is a fundamental and widely employed transformation in organic synthesis. The nitrogen atoms of azole rings, such as 1,2,4-triazole, are nucleophilic and can readily displace the bromide from 4,5-dichloro-2-methylbenzyl bromide to form a stable C-N bond. This reaction is typically performed in the presence of a base to deprotonate the azole, thereby increasing its nucleophilicity.

Causality Behind Experimental Choices:

The choice of base and solvent is critical for achieving high yields and regioselectivity in N-alkylation reactions. A moderately strong base, such as potassium carbonate, is often sufficient to deprotonate 1,2,4-triazole. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile facilitates the dissolution of the reagents and promotes the SN2 reaction pathway. Microwave irradiation can be employed to accelerate the reaction, often leading to significantly reduced reaction times and improved yields[1].

Self-Validating System:

The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC), observing the consumption of the starting materials (1,2,4-triazole and 4,5-dichloro-2-methylbenzyl bromide) and the appearance of the product spot. The final product can be purified by recrystallization or column chromatography, and its identity and purity confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Diagram of N-Alkylation Workflow:

Caption: Workflow for the N-alkylation of 1,2,4-triazole.

Experimental Protocols

Protocol 1: Synthesis of 1-((4,5-Dichloro-2-methylphenyl)methyl)-1H-1,2,4-triazole

This protocol details a reliable method for the N-alkylation of 1,2,4-triazole with 4,5-dichloro-2-methylbenzyl bromide using potassium carbonate as the base.

Materials:

-

4,5-Dichloro-2-methylbenzyl bromide

-

1,2,4-Triazole

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 1,2,4-triazole (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF (5-10 mL per gram of 1,2,4-triazole).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 4,5-dichloro-2-methylbenzyl bromide (1.0 eq.) to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting materials.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-((4,5-dichloro-2-methylphenyl)methyl)-1H-1,2,4-triazole.

Data Summary Table:

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 4,5-Dichloro-2-methylbenzyl bromide | 1.0 | 253.98 |

| 1,2,4-Triazole | 1.0 | 69.07 |

| Potassium Carbonate | 1.5 | 138.21 |

II. Hantzsch Thiazole Synthesis: Construction of Substituted Thiazoles

The Hantzsch thiazole synthesis is a classic and robust method for the formation of the thiazole ring. It involves the condensation of an α-haloketone with a thioamide-containing component, most commonly thiourea. While 4,5-dichloro-2-methylbenzyl bromide is not an α-haloketone itself, it can be readily converted into a suitable precursor, or used to alkylate a pre-formed thiazole ring. A more direct application involves a modified Hantzsch-type synthesis where the benzyl bromide acts as the electrophile in a multi-component reaction.

A variation of the Hantzsch synthesis involves the reaction of a benzyl halide with thiourea, followed by reaction with an α-halocarbonyl compound. However, a more direct approach for incorporating the benzyl moiety is to react it with a pre-formed thiazole or a precursor that can cyclize upon benzylation.

Diagram of Hantzsch-Type Thiazole Synthesis:

Caption: Hantzsch-type synthesis of a substituted thiazole.

Experimental Protocols

Protocol 2: Synthesis of a 2-Benzylamino-thiazole Derivative

This protocol outlines a plausible synthetic route for a thiazole derivative, leveraging the reactivity of 4,5-dichloro-2-methylbenzyl bromide.

Materials:

-

4,5-Dichloro-2-methylbenzyl bromide

-

Thiourea

-

α-Bromoacetophenone (or other suitable α-haloketone)

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard laboratory glassware for filtration and work-up

Procedure:

-

In a round-bottom flask, dissolve thiourea (1.1 eq.) in ethanol.

-

Add 4,5-dichloro-2-methylbenzyl bromide (1.0 eq.) to the solution and stir at room temperature for 1 hour to form the S-benzylisothiouronium salt in situ.

-

To this mixture, add the α-bromoacetophenone (1.0 eq.).

-

Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

The precipitated product can be collected by vacuum filtration, washed with water, and then with cold ethanol.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Data Summary Table:

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 4,5-Dichloro-2-methylbenzyl bromide | 1.0 | 253.98 |

| Thiourea | 1.1 | 76.12 |

| α-Bromoacetophenone | 1.0 | 199.05 |

Conclusion and Future Perspectives

4,5-Dichloro-2-methylbenzyl bromide is a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern offers opportunities to fine-tune the biological and physicochemical properties of the target molecules. The protocols detailed in this guide for the synthesis of triazole and thiazole derivatives provide a solid foundation for researchers to explore the utility of this reagent in their own synthetic endeavors.

The methodologies presented here are robust and can likely be adapted for the synthesis of other heterocyclic systems, such as imidazoles, pyrazoles, and tetrazoles, by simply varying the nucleophilic coupling partner. Future work in this area could focus on expanding the scope of heterocycles accessible from this benzyl bromide, exploring its use in more complex multi-component reactions, and investigating the biological activities of the resulting novel compounds. As the demand for new and effective pharmaceuticals and agrochemicals continues to grow, the strategic application of well-designed building blocks like 4,5-dichloro-2-methylbenzyl bromide will undoubtedly play a crucial role in the discovery and development of next-generation active ingredients.

References

-

Kumar, V., Kaur, R., Kumar, B., & Dwivedi, A. R. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]

Sources

Reaction conditions for coupling 4,5-Dichloro-2-methylbenzyl bromide with amines

Application Note & Protocol Guide

Topic: Reaction Conditions for Coupling 4,5-Dichloro-2-methylbenzyl bromide with Amines

Introduction: The Significance of N-Benzylated Amines

The synthesis of N-benzylated amines is a cornerstone transformation in medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmacologically active compounds, agrochemicals, and functional materials. The specific moiety derived from 4,5-dichloro-2-methylbenzyl bromide is of particular interest as it introduces a sterically defined and electronically modulated aromatic system, offering a handle for fine-tuning molecular properties such as lipophilicity, metabolic stability, and receptor binding interactions.

This guide provides a comprehensive overview of the reaction principles, optimization strategies, and detailed protocols for the successful N-alkylation of various amines with 4,5-dichloro-2-methylbenzyl bromide. We will delve into the mechanistic underpinnings of the reaction to rationalize the selection of reagents and conditions, empowering researchers to not only replicate established procedures but also to troubleshoot and adapt them for novel substrates.

Mechanistic Framework: A Classic Sₙ2 Pathway

The coupling of 4,5-dichloro-2-methylbenzyl bromide with an amine is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[1][2] Understanding this mechanism is paramount to optimizing the reaction conditions.

-

The Substrate: Benzyl bromides, including our target electrophile, are highly reactive towards Sₙ2 displacement. The benzylic carbon is relatively unhindered, and the transition state is stabilized by the adjacent π-system of the benzene ring.[2][3]

-

The Nucleophile: The amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile.[4] It attacks the electrophilic benzylic carbon, displacing the bromide leaving group in a single, concerted step.

-

The Initial Product: The immediate product of this nucleophilic attack is a hydrobromide salt of the newly formed, more substituted amine.[4]

-

The Role of the Base: A base is required to neutralize the hydrobromide salt, regenerating a neutral amine product and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Materials:

-

4,5-Dichloro-2-methylbenzyl bromide (1.0 eq)

-

Benzylamine (5.0 eq)

-

Acetonitrile (MeCN), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (5.0 eq) and anhydrous acetonitrile (to make a ~0.5 M solution with respect to the amine).

-

Cool the flask to 0°C in an ice bath.

-

In a separate flask, dissolve 4,5-dichloro-2-methylbenzyl bromide (1.0 eq) in a minimal amount of anhydrous acetonitrile.

-

Add the benzyl bromide solution dropwise to the stirring amine solution over 15-20 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature.

-

Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The starting benzyl bromide should be consumed, and a new, more polar spot corresponding to the product should appear.

-

Once the reaction is complete (typically 2-4 hours), concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Work-up: Dilute the residue with ethyl acetate and wash with saturated aq. NaHCO₃ (2x) to remove the excess benzylamine hydrobromide salt, followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-(4,5-dichloro-2-methylbenzyl)benzylamine.

Protocol 2: Coupling with a Weaker Nucleophile (e.g., Aniline)

This protocol uses an inorganic base and thermal conditions to drive the reaction with a less reactive aromatic amine.

Materials:

-

4,5-Dichloro-2-methylbenzyl bromide (1.0 eq)

-

Aniline (1.2 eq)

-

Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

To a round-bottom flask, add aniline (1.2 eq), powdered K₂CO₃ (2.0 eq), and anhydrous DMF (to make a ~0.2 M solution with respect to the benzyl bromide).

-

Add 4,5-dichloro-2-methylbenzyl bromide (1.0 eq) to the suspension.

-

Heat the reaction mixture to 60-70°C with vigorous stirring.

-

Self-Validation Checkpoint: Monitor the reaction by TLC or LC-MS. The reaction will be slower than with an aliphatic amine. Expect reaction times of 12-24 hours.

-

After completion, cool the reaction to room temperature.

-

Work-up: Pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3x). The DMF will partition into the aqueous layer.

-

Combine the organic extracts and wash with brine (2x) to remove residual DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-(4,5-dichloro-2-methylbenzyl)aniline.

Troubleshooting and Optimization

References

-

Kaur, R., et al. (2025, June 27). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Materials Advances (RSC Publishing). [Link]

-

Verma, S., et al. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. PMC. [Link]

-

LibreTexts Chemistry. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]

-

Kaur, R., et al. (2025, June 27). Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF. Materials Advances (RSC Publishing). [Link]

-

ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models. [Link]

-

Pingen, D., et al. (n.d.). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC. [Link]

-

ACS Publications. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

-

Hamlin, T. A., et al. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. [Link]

-

Chemistry with Caroline. (2022, April 6). Alkylation of Amines [Video]. YouTube. [Link]

-

Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?. [Link]

-

Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

-

Lund University Research Portal. (2023, October 15). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. [Link]

-

Gunda, P., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. [Link]

-

Pearson. (2024, July 21). Show how you would accomplish the following synthetic conversions. (a) benzyl bromide → benzylamine. [Link]

-

ResearchGate. (2025, August 7). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

- Google Patents. (n.d.).

-

CSIR NET LIFE SCIENCE COACHING. (2026, January 5). Nucleophilic Substitution in Alkyl Bromides. [Link]

-

ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]

-

Beilstein-Institut. (2023, September 18). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. RSC Publishing. [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using BOP. [Link]

-

Reddit. (2025, January 15). Amide coupling. r/Chempros. [Link]

-

ResearchGate. (2025, August 9). Synthesis of new AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide. [Link]

-

Springer. (n.d.). Synthesis and Properties of Dichlorovinyl Derivatives of Tetrazoles. [Link]

-

Patsnap. (2016, February 3). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. [Link]

-

Journal of Drug Delivery and Therapeutics. (2022, January 15). Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. [Link]

-

MDPI. (2021, December 15). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solvent Selection for 4,5-Dichloro-2-methylbenzyl Bromide Reactions

Welcome to the technical support guide for reactions involving 4,5-Dichloro-2-methylbenzyl bromide. As a substituted primary benzylic halide, this reagent is a versatile building block in drug discovery and chemical synthesis. However, its reactivity is exquisitely sensitive to the reaction environment, with solvent choice being the most critical parameter dictating reaction pathway, rate, and yield.

This guide is designed to provide you, our fellow researchers and scientists, with the field-proven insights and foundational knowledge necessary to make informed decisions for your experiments. We will move beyond simple protocols to explore the causal relationships between solvent properties and reaction outcomes, ensuring your work is both successful and reproducible.

Core Concepts: The SN1 vs. SN2 Mechanistic Crossroads

The reactivity of 4,5-Dichloro-2-methylbenzyl bromide is dominated by nucleophilic substitution, which can proceed through two distinct mechanisms: SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular).[1][2] Your choice of solvent is the primary tool for directing the reaction down one path versus the other.

-

The SN2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon at the same time the bromide leaving group departs.[1][3] This pathway is favored for primary halides like our substrate. The reaction rate depends on the concentration of both the substrate and the nucleophile.[4]

-

The SN1 Pathway: This is a two-step process. First, the C-Br bond breaks to form a resonance-stabilized benzylic carbocation. This is the slow, rate-determining step.[5] In the second, fast step, the nucleophile attacks the planar carbocation.[3][5] The rate of an SN1 reaction depends only on the concentration of the substrate.[5]

While 4,5-Dichloro-2-methylbenzyl bromide is a primary halide, which strongly favors the SN2 pathway, the stability of the potential benzylic carbocation means an SN1 route is possible under specific, solvent-driven conditions.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most critical solvent properties to consider for my reaction?

There are three primary properties to evaluate:

-

Polarity (Dielectric Constant): Polar solvents are essential to dissolve the polar substrate and the (often ionic) nucleophile.[7]

-

Protic vs. Aprotic Nature: This is the most decisive factor for mechanism selection.

-

Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[7] They excel at stabilizing both the carbocation intermediate and the bromide anion in an SN1 reaction.[8] However, they severely hinder strong nucleophiles by forming a "cage" of solvent molecules around them through hydrogen bonding, drastically slowing SN2 reactions.[8][9]

-

Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile) lack O-H or N-H bonds. They can solvate cations (like Na⁺ or K⁺ from a nucleophilic salt) but leave the nucleophilic anion relatively "naked" and highly reactive.[7] This makes them ideal for accelerating SN2 reactions.[8]

-

-

Solubilizing Power: The chosen solvent must dissolve all reactants to a reasonable extent to ensure the reaction can proceed efficiently in a single phase.[7]

Q2: I want to ensure my reaction proceeds via an SN2 mechanism. Which solvents should I use?

For a clean SN2 reaction with a strong nucleophile (e.g., CN⁻, N₃⁻, RS⁻), you should almost always choose a polar aprotic solvent .

-

Acetonitrile (ACN): An excellent, relatively non-reactive choice for many substitutions.

-

Dimethylformamide (DMF): A powerful solvent with a high dielectric constant, very effective at dissolving ionic nucleophiles.

-

Dimethyl Sulfoxide (DMSO): Another highly polar option that significantly enhances the rate of SN2 reactions.[8]

-

Acetone: A less polar but still effective aprotic solvent suitable for many applications.

These solvents enhance the nucleophilicity of the attacking species, leading to faster reaction rates and minimizing the risk of a competing SN1 pathway.[6][8]

Q3: Under what circumstances might my reaction unexpectedly follow an SN1 pathway?

An SN1 pathway can be inadvertently triggered even with this primary benzylic bromide if you combine:

-

A Polar Protic Solvent: Using solvents like methanol, ethanol, or water will stabilize the benzylic carbocation, favoring the SN1 mechanism.[10]

-

A Weak Nucleophile: If the solvent itself acts as the nucleophile (a process called solvolysis), the reaction is almost certain to proceed via SN1.[4][6] For example, simply dissolving the substrate in hot methanol may yield the methyl ether product.

-

High Temperatures: Increased thermal energy can favor the bond-breaking (dissociative) first step of the SN1 mechanism.

Q4: How does the choice of solvent impact potential side reactions?

The main side reactions are elimination (E1/E2) and solvolysis.

-

Elimination: This is generally not a major concern for benzylic halides as it would disrupt the aromatic system.

-

Solvolysis: This is a significant issue when using polar protic solvents (alcohols, water) as they can also act as nucleophiles, competing with your intended reagent and leading to undesired ether or alcohol byproducts via an SN1 mechanism.[6] Using a polar aprotic solvent effectively prevents this side reaction.

Data Presentation: Solvent Properties at a Glance

For your convenience, the properties of common laboratory solvents are summarized below. Use this table to guide your selection based on the mechanistic principles discussed.

| Solvent | Formula | Dielectric Constant (ε) | Type | Typical Use Case for this Substrate |

| Water | H₂O | 80.1 | Polar Protic | SN1 / Solvolysis (Generally Avoid) |

| Methanol | CH₃OH | 32.7 | Polar Protic | SN1 / Solvolysis (Generally Avoid) |

| Ethanol | C₂H₅OH | 24.5 | Polar Protic | SN1 / Solvolysis (Generally Avoid) |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Polar Aprotic | Excellent for SN2 |

| Acetonitrile (ACN) | CH₃CN | 37.5 | Polar Aprotic | Excellent for SN2 |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | Polar Aprotic | Excellent for SN2 |

| Acetone | (CH₃)₂CO | 20.7 | Polar Aprotic | Good for SN2 |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Aprotic (Nonpolar) | Poor for dissolving nucleophiles |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Aprotic (Nonpolar) | Poor for dissolving nucleophiles |

Visualization of Key Concepts

Caption: SN1 vs. SN2 pathways and influential solvent types.

Troubleshooting Guide

Problem: My reaction is extremely slow or fails to reach completion.

-

Possible Cause 1: Poor Solvent Choice for an SN2 Reaction. If you are using a strong nucleophile but have chosen a polar protic solvent (e.g., ethanol), your nucleophile is likely being "caged" by hydrogen bonds, crippling its reactivity.[9]

-

Solution: Switch to a polar aprotic solvent like DMF or ACN to "free" your nucleophile and dramatically increase the reaction rate.[8]

-

-

Possible Cause 2: Poor Solubility. Your nucleophile or substrate may not be sufficiently dissolved.

-

Solution: Choose a solvent with higher solubilizing power. For example, if your nucleophilic salt does not dissolve in acetonitrile, try DMF or DMSO. Gentle heating can also improve solubility and reaction rate, but monitor for potential side reactions.

-

Problem: I am observing significant amounts of an unexpected byproduct.

-

Possible Cause: Unintended Solvolysis. If you are using an alcohol or water-containing solvent, you are likely seeing the product of the solvent itself acting as a nucleophile via an SN1 mechanism.

-

Solution: Rigorously dry your solvent and reagents. If possible, switch to a polar aprotic solvent (e.g., acetone, DMF) that is incapable of acting as a nucleophile in this context.

-

Problem: My reaction workup is complicated by a high-boiling point solvent.

-

Possible Cause: Use of DMF or DMSO. These excellent SN2 solvents have high boiling points, which can make removal under reduced pressure difficult.

-

Solution: Consider using a more volatile polar aprotic solvent like acetonitrile (Boiling Point: 82 °C) or acetone (Boiling Point: 56 °C) if they provide adequate solubility and reactivity for your system. Alternatively, plan for an aqueous workup where the high-boiling solvent partitions into the aqueous layer, simplifying extraction of your product.

-

Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction with an Amine Nucleophile

This protocol provides a representative method for the N-alkylation of an amine using 4,5-Dichloro-2-methylbenzyl bromide, optimized for an SN2 pathway.[11]

Materials:

-

4,5-Dichloro-2-methylbenzyl bromide (1.0 eq)

-

Isopropylamine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (ACN), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,5-Dichloro-2-methylbenzyl bromide and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate to the solution. This base will neutralize the HBr formed during the reaction.

-

Add the isopropylamine to the stirring mixture.

-

Heat the reaction mixture to 80°C and stir for 12 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the solid potassium carbonate and other inorganic salts. Wash the solid filter cake with a small amount of acetonitrile.

-

Combine the filtrate and washings. Concentrate the solution under reduced pressure to yield the crude product.

-

If necessary, purify the crude material by column chromatography on silica gel.

Caption: Decision workflow for selecting the appropriate solvent.

Mandatory Safety Information

Warning: Benzyl bromides, including 4,5-Dichloro-2-methylbenzyl bromide, are powerful lachrymators and irritants.[12][13] Exposure can cause severe irritation to the eyes, skin, and respiratory system.[12][14]

-

Always handle this reagent in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and chemical-resistant gloves are mandatory.

-

Avoid inhalation of vapors and direct contact with skin and eyes. [14] In case of exposure, seek immediate medical attention.

This guide is intended for use by trained professionals. Always consult the Safety Data Sheet (SDS) for 4,5-Dichloro-2-methylbenzyl bromide before beginning any experimental work.

References

-

Reddy, S. R., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences. [Link]

-

Ashenhurst, J. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2012). The SN1 Reaction Mechanism. Master Organic Chemistry. [Link]

-

CSIR NET LIFE SCIENCE COACHING. (2026). Nucleophilic Substitution in Alkyl Bromides. [Link]

-

LibreTexts Chemistry. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. [Link]

-

Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism. YouTube. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Nucleophilic Substitution Reaction (PART-2) Solvent Effects. [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

-

Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Bromide. [Link]

-

New Jersey Department of Health. (2000). BENZYL BROMIDE HAZARD SUMMARY. NJ.gov. [Link]

-

Vaia. (n.d.). Problem 269 Benzyl bromide reacts with... [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl Bromide. PubChem Compound Database. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Kwan, E. E., et al. (2018). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

-

Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]

-

KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. Organic Chemistry I. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. users.wfu.edu [users.wfu.edu]

- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 10. vaia.com [vaia.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Benzyl Bromide [commonorganicchemistry.com]

- 13. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. nj.gov [nj.gov]

Validation & Comparative

Navigating the Halogen Maze: A Guide to Mass Spectrometry of C8H7BrCl2

A Senior Application Scientist's Perspective on Isotopic Pattern Analysis

For researchers in drug development and organic synthesis, the structural elucidation of novel compounds is a cornerstone of progress. Among the arsenal of analytical techniques, mass spectrometry (MS) stands as a titan, offering unparalleled sensitivity and the ability to unravel molecular formulas. However, the presence of multiple halogen atoms, such as in the C8H7BrCl2 motif (isomers of dichlorobromotoluene), introduces a layer of complexity that demands a nuanced understanding of isotopic patterns. This guide provides an in-depth comparison of mass spectrometry's capabilities in this context, grounded in the principles of scientific integrity and supported by practical, field-proven insights.

The Challenge of the Cl2Br Motif: More Than Just a Mass

A cursory glance at the molecular formula C8H7BrCl2 reveals a nominal mass. However, the true power of mass spectrometry lies in its ability to resolve and quantify the naturally occurring isotopes of each element. Chlorine and bromine, in particular, possess distinctive and highly abundant heavy isotopes that create a characteristic "isotopic fingerprint."[1][2] Understanding this fingerprint is paramount for confident identification.

Natural Isotopic Abundances: The Foundation of Pattern Recognition

The cornerstone of interpreting the mass spectrum of a halogenated compound lies in the natural abundance of its isotopes[3][4]:

-

Chlorine: Exists as two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), in an approximate 3:1 ratio.[3][5]

-

Bromine: Comprises two major isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in a nearly 1:1 ratio.[3][4]

The presence of one chlorine atom in a molecule will result in a characteristic M and M+2 peak with a 3:1 intensity ratio.[1][6] Similarly, a single bromine atom will produce M and M+2 peaks of roughly equal intensity.[1][4] When multiple halogen atoms are present, as in our C8H7BrCl2 target, these individual patterns combine to create a more complex, yet highly informative, cluster of peaks.

Deconstructing the Isotopic Signature of C8H7BrCl2

The molecular ion region of a C8H7BrCl2 compound will exhibit a distinctive cluster of peaks due to the various combinations of ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br isotopes. The relative intensities of these peaks can be predicted by binomial expansion, a fundamental principle in mass spectrometry.[7]

Let's consider the isotopic combinations for the Cl2Br portion of the molecule:

| Isotopic Combination | Relative Mass Contribution | Probability (Approximate) |

| ²x³⁵Cl + ¹x⁷⁹Br | 0 | (0.75)² x 0.50 = 0.28125 |

| ¹x³⁵Cl + ¹x³⁷Cl + ¹x⁷⁹Br | +2 | 2 x 0.75 x 0.25 x 0.50 = 0.1875 |

| ²x³⁵Cl + ¹x⁸¹Br | +2 | (0.75)² x 0.50 = 0.28125 |

| ²x³⁷Cl + ¹x⁷⁹Br | +4 | (0.25)² x 0.50 = 0.03125 |

| ¹x³⁵Cl + ¹x³⁷Cl + ¹x⁸¹Br | +4 | 2 x 0.75 x 0.25 x 0.50 = 0.1875 |

| ²x³⁷Cl + ¹x⁸¹Br | +6 | (0.25)² x 0.50 = 0.03125 |

This leads to a predicted isotopic cluster with peaks at M, M+2, M+4, and M+6. The relative intensities of these peaks provide a powerful confirmation of the elemental composition.

Visualizing the Predicted Isotope Pattern for C8H7BrCl2

Caption: Predicted mass spectrum isotope pattern for a C8H7BrCl2 compound.

Experimental Protocol: Acquiring High-Fidelity Mass Spectra

To experimentally validate the presence of the C8H7BrCl2 motif, a robust and well-defined protocol is essential. The following outlines a standard approach using a common analytical platform.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with Electron Ionization (EI) source.

-

High-Resolution Mass Spectrometer (e.g., Time-of-Flight or Orbitrap) for accurate mass measurements.

Experimental Steps:

-

Sample Preparation: Dissolve a small amount of the C8H7BrCl2 sample in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

-

GC Separation (for isomeric mixtures):

-

Inject 1 µL of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) to separate the different isomers of dichlorobromotoluene.

-

Employ a temperature program that provides good resolution of the isomers. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

-

Mass Spectrometry Analysis:

-

The eluent from the GC is directly introduced into the EI source of the mass spectrometer.

-

Set the ionization energy to 70 eV, a standard for generating reproducible fragmentation patterns.

-

Acquire mass spectra over a range of m/z 50-350.

-

Ensure the mass spectrometer is calibrated to provide high mass accuracy.

-

Data Analysis and Interpretation:

-

Identify the Molecular Ion Cluster: Locate the group of peaks at the highest m/z range that corresponds to the molecular weight of C8H7BrCl2.

-

Verify the Isotopic Pattern: Compare the relative intensities of the peaks in the molecular ion cluster to the theoretically predicted pattern. Software tools can aid in this comparison.[8]

-

Accurate Mass Measurement: Determine the accurate mass of the monoisotopic peak (containing ¹²C, ¹H, ³⁵Cl, and ⁷⁹Br). This value should be within a few parts per million (ppm) of the calculated exact mass.

-

Fragmentation Analysis: Examine the fragmentation pattern to gain further structural information. The loss of Br, Cl, and combinations thereof will also exhibit characteristic isotopic patterns.

Visualizing the Experimental Workflow

Caption: Workflow for the GC-MS analysis of C8H7BrCl2 isomers.

Beyond Mass Spectrometry: Complementary and Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive structural elucidation often relies on a multi-technique approach.

| Technique | Information Provided | Strengths | Limitations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), stereochemistry | Unambiguous structure determination | Lower sensitivity than MS, requires larger sample amounts |

| Infrared (IR) Spectroscopy | Functional groups present | Fast, non-destructive | Provides limited information on overall structure |